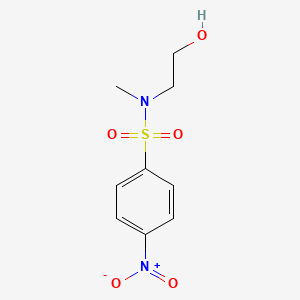
1-(2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step processes including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps has been documented with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compound (Li Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactions, depending on the functional groups attached to the piperazine core. These reactions can include further substitutions, forming complexes with other molecules, or undergoing transformations under specific conditions. The chemical properties are deeply influenced by the substituents on the phenyl ring tethered to the piperazine, which can significantly affect the compound's reactivity and interaction with other molecules (Romagnoli et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZXDOHCXIWMNF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421637 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631015.png)
![2-(3-methoxyphenyl)-5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5631019.png)
![3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5631029.png)
![N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5631035.png)
![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)

![5-(2-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5631049.png)
![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)
![2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5631075.png)
![1-(3,4-difluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5631088.png)
![3-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5631105.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)